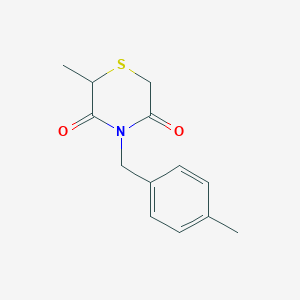

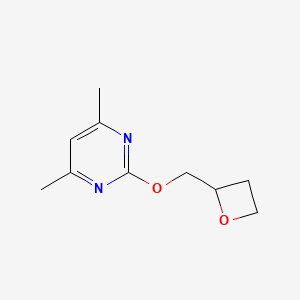

![molecular formula C21H17FN2O2S B2407863 2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide CAS No. 932502-28-8](/img/structure/B2407863.png)

2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide” is a complex organic molecule. It contains a benzamide group, a thiophene group, and a quinoline group. Thiophene-based analogs have been of interest to many scientists as a potential class of biologically active compounds .

Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur atom . The benzamide and quinoline groups are also ring structures, which may contribute to the stability and reactivity of the compound.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Thiophene, for example, is soluble in most organic solvents but insoluble in water .Scientific Research Applications

Synthesis and Reactivity

Research on similar quinoline derivatives has led to the development of methods for synthesizing compounds with potential applications in material science and medicinal chemistry. For instance, Aleksandrov et al. (2020) described the synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, highlighting the utility of quinoline derivatives in generating various functional materials through electrophilic substitution reactions. Such methodologies can be adapted for synthesizing and modifying "2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide," indicating its potential utility in creating novel compounds with desirable properties Aleksandrov, D. A. Zablotskii, & M. M. El’chaninov, 2020.

Chemosensing Applications

Quinoline derivatives have been explored for their chemosensing capabilities, particularly for metal ions, which is crucial in environmental monitoring and biomedical applications. Li et al. (2014) developed a fluorescent sensor based on quinoline derivatives for Zn(2+) detection, demonstrating high selectivity and sensitivity. This research suggests that "this compound" could serve as a basis for designing chemosensors due to the structural similarities and the potential for fluorescence enhancement upon metal binding Pengxuan Li et al., 2014.

Antimicrobial Applications

The antimicrobial properties of quinoline derivatives are of significant interest in the development of new antibiotics. Desai, Vaghani, & Shihora (2013) synthesized novel fluorine-containing quinazolinone and thiazolidinone derivatives, demonstrating their potential as antimicrobial agents. This research underscores the broader applicability of compounds like "this compound" in developing new antimicrobial agents N. Desai, H. Vaghani, & P. N. Shihora, 2013.

Molecular Docking and Antioxidant Studies

Quinoline derivatives have also been studied for their potential in drug development, with applications in molecular docking and antioxidant studies. Kalaiyarasi et al. (2019) synthesized acylthiourea derivatives of quinoline for chemosensing, molecular docking, and antioxidant activities, indicating the versatility of quinoline derivatives in therapeutic applications. This suggests that "this compound" could be a valuable scaffold for developing compounds with potential biological activities A. Kalaiyarasi et al., 2019.

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O2S/c22-17-7-2-1-6-16(17)20(25)23-15-9-10-18-14(13-15)5-3-11-24(18)21(26)19-8-4-12-27-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWSQVKVHFEWOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2407780.png)

![(Z)-N-[5-(Furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]but-2-enamide](/img/structure/B2407787.png)

![N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2407792.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2407796.png)

![N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2407800.png)

![N-(1-cyanocyclopentyl)-2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B2407801.png)